Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
Description
Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a secondary amine featuring a pyrazole ring substituted with a methyl group at the 1-position and an ethylamine moiety bearing a butyl substituent. Pyrazole-containing amines are of significant interest in medicinal chemistry due to their role as intermediates in kinase inhibitors and other bioactive molecules .
Its lipophilicity, influenced by the butyl group, may enhance membrane permeability compared to shorter-chain analogs.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-11-9(2)10-7-12-13(3)8-10/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
PXWQCJHABCSPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CN(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Reduction of 1-Methyl-4-nitropyrazole
A common route to obtain 1-methyl-1H-pyrazol-4-amine, the key pyrazole intermediate, is via catalytic hydrogenation of 1-methyl-4-nitropyrazole:
- Reaction conditions: Hydrogenation in methanol solvent at approximately 70°C under elevated hydrogen pressure (~60 bar).
- Catalyst: Supported metal catalyst (e.g., Pd/C).
- Yield: High yields reported (up to 99%).
- Example: 1-methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol) hydrogenated to 1-methyl-1H-pyrazol-4-amine (1.23 g, 99%).
This intermediate is crucial for further functionalization steps.
Introduction of the Butyl-Substituted Ethylamine Side Chain
Reductive Amination Approach
The ethylamine side chain bearing the butyl substituent can be introduced via reductive amination:
- Starting materials: 1-methyl-1H-pyrazol-4-amine and an appropriate aldehyde or ketone derivative containing the butyl group.
- Reagents: Reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
- Solvent: Commonly methanol or dichloromethane.
- Conditions: Room temperature to mild heating, under inert atmosphere to prevent oxidation.
- Outcome: Formation of the secondary amine linkage connecting the pyrazole ring to the butyl-substituted ethylamine moiety.
This method offers selectivity and mild conditions preserving the heterocyclic integrity.
Palladium-Catalyzed Cross-Coupling
Alternatively, palladium-catalyzed coupling reactions can be employed to assemble the molecule:
- Example: Use of 1-methyl-4-iodopyrazole with vinyl-n-butyl ether in the presence of palladium acetate and 1,3-bis(diphenylphosphino)propane as ligand.
- Conditions: Reflux in n-butyl alcohol under inert atmosphere for 4 hours.
- Purification: Column chromatography (dichloromethane:methanol = 50:1).
- Result: Formation of 1-[(1-methyl)-4-pyrazolyl]ethanone intermediate, which can be further transformed into the target amine.
This method is useful for forming carbon-carbon bonds adjacent to the pyrazole ring, which can then be converted to the amine.
Purification and Characterization
- Purification: Flash chromatography and recrystallization are standard techniques.
- Monitoring: Reaction progress is monitored by HPLC or LC-MS.
- Drying: Final products are dried under reduced pressure or in air ovens at 40-50°C for extended periods (15-20 hours) to ensure removal of solvents and moisture.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Catalytic hydrogenation of 1-methyl-4-nitropyrazole | H2, Pd/C, MeOH, 70°C, 60 bar H2 | ~99% | Produces 1-methyl-1H-pyrazol-4-amine |
| 2 | Reductive amination with butyl-substituted aldehyde/ketone | NaBH3CN or catalytic hydrogenation, MeOH/DCM, RT | Variable | Forms ethylamine side chain |
| 3 | Pd-catalyzed coupling (vinyl-n-butyl ether + 1-methyl-4-iodopyrazole) | Pd(OAc)2, 1,3-bis(diphenylphosphino)propane, Na2CO3, reflux | Moderate to good | Forms ethanone intermediate for further amination |
| 4 | Purification | Flash chromatography, recrystallization | N/A | Ensures compound purity and isolation |
Research Findings and Considerations
- The hydrogenation step to obtain 1-methyl-1H-pyrazol-4-amine is highly efficient and scalable.
- Reductive amination offers a versatile route for side chain introduction, allowing structural modifications.
- Pd-catalyzed cross-coupling provides an alternative pathway for carbon skeleton elaboration.
- Careful control of reaction temperature and atmosphere is critical to avoid decomposition or side reactions.
- Purification protocols must be optimized to remove metal catalysts and byproducts, ensuring high purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted pyrazole derivatives .
Scientific Research Applications
Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares key molecular parameters of Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine with analogs from the evidence:
Key Observations:
- Substituent Effects : The methoxyphenyl group in the C₁₆H₂₃N₃O compound enhances aromatic interactions but reduces solubility . Fluorine in the difluoroethyl analog increases electronegativity, which may improve target binding but complicates synthesis .
Biological Activity
Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The pyrazole moiety has been recognized for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Structure and Properties
The chemical structure of this compound can be represented as follows:
Where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively. The specific arrangement of these atoms contributes to its biological properties.
Research indicates that compounds containing the pyrazole ring exhibit various mechanisms of action:
- Inhibition of Kinases : Pyrazole derivatives have shown promise as inhibitors of specific kinases involved in cancer progression. For instance, certain derivatives have been reported to inhibit BRAF and Aurora kinases, critical in cell signaling pathways that regulate cell growth and division .
- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess significant antibacterial and antifungal properties. For example, one study reported that a related compound exhibited good fungicidal activity against Pyricularia oryae with an inhibition rate of 77.8% .
Efficacy in Cancer Treatment
Numerous studies have evaluated the efficacy of this compound and related compounds against various cancer cell lines:
These results indicate that the compound exhibits cytotoxic effects at micromolar concentrations, suggesting potential for development as an anticancer agent.
Case Study 1: Anticancer Activity
A study conducted by Koca et al. synthesized several pyrazole derivatives, including this compound, which were tested against HepG2 and Jurkat cancer cell lines. The derivatives exhibited significant cytotoxicity, with some compounds showing IC50 values lower than established chemotherapeutics like cisplatin .
Case Study 2: Anti-Trypanosomal Activity
Another investigation focused on the anti-Trypanosomal activity of pyrazole derivatives. Compounds similar to this compound were screened for their ability to inhibit Trypanosoma brucei, showing promising activity with pEC50 values exceeding 6, indicating strong potential for further development as antiparasitic agents .
Safety and Toxicity
While the biological activity is promising, it is essential to consider safety profiles. Preliminary toxicity assessments indicated that compounds with similar structures could be harmful if ingested or upon dermal contact . Thus, further toxicological studies are necessary to establish safe dosage levels for therapeutic use.
Q & A
Q. What are the typical synthetic routes for preparing Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine?
The compound is synthesized via coupling reactions involving 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine as a key intermediate. A common method involves reacting this amine with a butylating agent (e.g., butyl bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like DMF or THF. Post-reaction purification is achieved via column chromatography or recrystallization. Characterization typically employs -NMR to confirm substitution patterns and ESI-MS for molecular weight validation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- -NMR : Critical for confirming the presence of the pyrazole ring (δ ~7.3–7.6 ppm), butyl chain protons (δ ~0.8–1.6 ppm), and methyl groups (δ ~2.1–3.8 ppm).
- ESI-MS : Validates molecular ion peaks (e.g., m/z = 220–250 range) and isotopic patterns.
- HPLC : Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .
Q. How can researchers optimize reaction yields for this amine derivative?
Yield optimization involves:
- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.
- Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂) for coupling steps.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Workup protocols : Acid-base extraction removes unreacted amines or alkylating agents .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using crystallography?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsional conformations. For example, the pyrazole ring’s planarity and butyl chain orientation can be validated. SHELXL’s iterative refinement corrects for thermal motion and disorder, particularly in flexible alkyl chains. Data collection at low temperatures (100 K) minimizes thermal noise .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 4-position to modulate electronic effects.
- Bioisosteric replacement : Replace the butyl group with cyclopropyl or benzyl moieties to assess steric impacts.
- Pharmacophore mapping : Use docking studies to identify key interactions (e.g., hydrogen bonding with the amine group) .
Q. How should researchers address contradictions in reported bioactivity data for pyrazole derivatives?
Discrepancies may arise from:
- Assay variability : Standardize in vitro protocols (e.g., MTT assay cell lines, incubation times).
- Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Metabolic stability : Pre-treat compounds with liver microsomes to account for degradation .
Q. What methods improve enantiomeric purity during synthesis?
- Chiral chromatography : Employ supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., YMC Cellulose SC) and methanol co-solvents.
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during alkylation steps .
Q. How can computational tools enhance pharmacological profiling?
- ADMET prediction : Software like SwissADME evaluates logP, bioavailability, and blood-brain barrier penetration.
- Molecular dynamics (MD) : Simulates binding stability to targets (e.g., kinase enzymes) over nanosecond timescales.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Methodological Considerations
Q. What protocols ensure reproducibility in biological evaluations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
